molecular formula C20H17F2N3O2 B10949949 N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B10949949
M. Wt: 369.4 g/mol
InChI Key: YYZVVJWMSWJSCV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of a cyanoimidate with an amine followed by reductive cyclization in an iron-HCl system . Another approach includes the use of a multicomponent reaction, which provides a new avenue for constructing quinazolines with various substituents in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Stannous chloride dihydrate.

    Substitution: Various electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival . Additionally, it may interact with DNA and proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide stands out due to its unique structural features, such as the presence of the difluorophenyl group and the hexahydroazepino[2,1-b]quinazoline core. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H17F2N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C20H17F2N3O2/c21-15-8-6-13(11-16(15)22)23-19(26)12-5-7-14-17(10-12)24-18-4-2-1-3-9-25(18)20(14)27/h5-8,10-11H,1-4,9H2,(H,23,26)

InChI Key

YYZVVJWMSWJSCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)F)C(=O)N2CC1

Origin of Product

United States

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